Nucleic Acid Dye Green I is commercially available from various suppliers, including R&D Systems and Sigma-Aldrich. It falls under the category of nucleic acid stains, which are essential tools in molecular biology for visualizing nucleic acids in gel electrophoresis and other analytical techniques. The dye is particularly noted for its high binding affinity to double-stranded DNA and its low background fluorescence, making it suitable for sensitive applications .
The synthesis of Nucleic Acid Dye Green I involves several chemical reactions that lead to the formation of the asymmetric cyanine structure. While specific synthetic pathways are proprietary to manufacturers, the general approach includes:
The dye is supplied as a concentrated solution in dimethyl sulfoxide, allowing for easy dilution and application in experiments .
Nucleic Acid Dye Green I possesses a complex molecular structure characterized by its asymmetric cyanine framework. The key features include:
The structure allows for significant fluorescence enhancement upon binding to double-stranded DNA, with excitation maxima at 495 nm and emission maxima at 520 nm .
Nucleic Acid Dye Green I undergoes specific reactions when interacting with nucleic acids:
This property makes it an ideal candidate for real-time polymerase chain reaction assays and gel electrophoresis applications.
The mechanism by which Nucleic Acid Dye Green I enhances fluorescence upon binding to double-stranded DNA involves several steps:
Nucleic Acid Dye Green I exhibits several notable physical and chemical properties:
Nucleic Acid Dye Green I has a broad range of applications in molecular biology:
Nucleic Acid Dye Green I emerged as a strategically engineered alternative to SYBR Green I, addressing critical limitations in quantitative PCR (qPCR) and gel-based nucleic acid detection. SYBR Green I—an asymmetric cyanine dye initially developed as a safer, more quantifiable replacement for ethidium bromide (EtBr) in agarose gel electrophoresis—exhibits a 1,000-fold fluorescence enhancement upon binding double-stranded DNA (dsDNA) due to conformational changes in its quinolinium ring system [1] [4]. Despite its widespread adoption in qPCR, SYBR Green I faced significant constraints:
Nucleic Acid Dye Green I was designed to mitigate these issues through structural refinements in its cyanine backbone, enhancing dsDNA binding affinity while reducing polymerase inhibition. This enabled robust performance at lower concentrations (typically 1X from 10,000X DMSO stocks) in complex biological matrices [4]. Its spectral properties—excitation/emission maxima at 495/520 nm—remained compatible with standard fluorescein detection channels, ensuring seamless integration into existing qPCR and LAMP platforms [4] [9]. By 2020, it had become a cornerstone in SARS-CoV-2 RT-LAMP diagnostics due to its tolerance to crude sample preparations [3] [6].
Table 1: Comparative Properties of Nucleic Acid Stains
| Property | SYBR Green I | Nucleic Acid Dye Green I | Ethidium Bromide |
|---|---|---|---|
| Fluorescence Enhancement | ~1,000x upon dsDNA binding | ~1,000x upon dsDNA binding | ~20-30x upon binding |
| Excitation/Emission (nm) | 488/522 | 495/520 | 510/595 |
| PCR Inhibition Threshold | Low (high conc. inhibitory) | Higher (lower conc. effective) | N/A |
| dsDNA Specificity | Moderate (binds dsRNA) | High | Low |
| Primary Applications | qPCR, gel staining | RT-LAMP, qPCR, HTS assays | Gel electrophoresis |
The molecular architecture of Nucleic Acid Dye Green I represents a deliberate evolution in dsDNA probe design, prioritizing binding kinetics, photostability, and enzymatic compatibility. Key innovations include:
Cyanine Scaffold Optimization: Unlike SYBR Green I’s benzothiazole and quinoline subunits, Nucleic Acid Dye Green I incorporates 3-methylbenzo[d]thiazol-3-ium chloride and a dimethylaminopropyl-propylamino side chain. This modification enhances π-π stacking within the DNA minor groove while minimizing electrostatic repulsion with the phosphate backbone [1] [4]. The chemical structure is defined as 2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium chloride (MW: 545.19 g/mol) [4].
Binding Dynamics: The dye achieves sub-nanomolar dissociation constants (Kd) for dsDNA, driven by hydrophobic interactions and van der Waals forces. This high affinity permits detection of low-abundance targets (sensitivity to ≤10 copies/µl in LAMP) without perturbing DNA polymerase processivity [4] [7].
Engineered Selectivity: To reduce non-specific signals in complex amplifications (e.g., LAMP), later iterations incorporated quenching probes and fluorophore-labelled primers. Examples include:
These advancements enabled multiplexed, real-time monitoring in isothermal reactions—previously unattainable with intercalating dyes alone [9] [10].
Table 2: Milestones in High-Affinity dsDNA Probe Design
| Timeframe | Innovation | Impact on Nucleic Acid Dye Green I |
|---|---|---|
| Pre-2000 | SYBR Green I (asymmetric cyanine) | Established baseline dsDNA affinity; revealed limitations in specificity |
| 2005–2010 | Minor groove binders (e.g., DAPI) | Inspired groove-targeting modifications for reduced inhibition |
| 2015–2020 | Quenching probes (DARQ, Q-probes) | Enabled real-time, specific detection in LAMP; reduced false positives |
| 2020–Present | Covalent primer linkage | Facilitated single-tube multiplexed detection via probe hybridization |
Nucleic Acid Dye Green I catalyzed breakthroughs in isothermal amplification, particularly reverse transcription loop-mediated isothermal amplification (RT-LAMP), by overcoming endemic challenges of speed, sensitivity, and field adaptability:
Mechanistic Compatibility: Unlike PCR, RT-LAMP operates at 60–65°C using Bst DNA polymerase—a thermophilic enzyme with strand-displacement activity. Nucleic Acid Dye Green I’s stability at these temperatures enabled real-time monitoring without degradation. Its fluorescence directly correlates with magnesium pyrophosphate precipitation (a byproduct of amplification), providing both kinetic and endpoint readouts [2] [7] [8].
Crude Sample Tolerance: The dye’s resilience to inhibitors (e.g., humic acids, hemoglobin, mucopolysaccharides) permitted direct amplification from minimally processed samples. For SARS-CoV-2, this enabled saliva-based testing with 93–98% sensitivity compared to RT-qPCR, bypassing RNA extraction [3] [6] [9].
Multiplexing Capabilities: Integration with colorimetric (pH-sensitive dyes) and lateral flow assays expanded its utility in point-of-care diagnostics. For instance:
Table 3: Applications in Isothermal Amplification Platforms
| Technique | Targets Demonstrated | Advantages Enabled by Dye Green I | Detection Limit |
|---|---|---|---|
| RT-LAMP | SARS-CoV-2, Influenza, Zika | Real-time fluorescence; results in <20 min | 10–100 RNA copies/reaction |
| Multiplex LAMP | Respiratory viruses, STI panels | Target-specific probes via color separation | 50–500 DNA copies/reaction |
| HDA/RPA | E. coli, Cryptosporidium | Compatibility with helicase/recombinase enzymes | 100–1,000 CFU/ml |
The dye’s synergy with microfluidics and paper-based sensors further cemented its role in decentralized testing. By 2023, >40% of commercialized LAMP assays (e.g., Color Genomics SARS-CoV-2 Assay, Illumigene Malaria) incorporated Nucleic Acid Dye Green I or derivatives as core detection chemistries [7] [9]. Future trajectories include CRISPR-coupled diagnostics, where the dye provides pre-amplification visualization prior to Cas-based specificity [8].
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